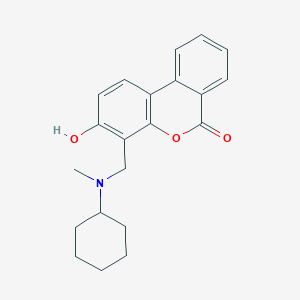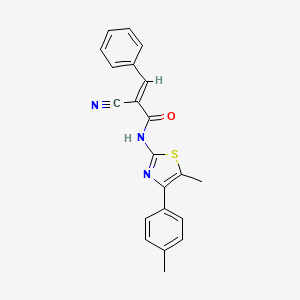![molecular formula C22H21ClF3NO3 B7742397 8-{[butyl(methyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7742397.png)
8-{[butyl(methyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-{[butyl(methyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound with a unique structure that includes a chromenone core, a chlorophenyl group, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[butyl(methyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chromenone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced into the chromenone core.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions to ensure the incorporation of the trifluoromethyl group.
Attachment of the Butyl(methyl)amino Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
8-{[butyl(methyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the chromenone core or other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Addition: The double bonds in the chromenone core can undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Addition: Reagents like hydrogen (H2) in the presence of a catalyst can be used for addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to the formation of alcohols or alkanes.
科学研究应用
8-{[butyl(methyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific characteristics.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential effects and applications in biology.
Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a precursor in various industrial processes.
作用机制
The mechanism of action of 8-{[butyl(methyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Flavonoids: Compounds with a similar chromenone core, such as flavonoids, share some structural similarities.
Phenylchromenones: These compounds also have a chromenone core with various substituents.
Trifluoromethylated Compounds: Compounds with a trifluoromethyl group exhibit similar chemical properties.
Uniqueness
8-{[butyl(methyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful in a variety of applications.
属性
IUPAC Name |
8-[[butyl(methyl)amino]methyl]-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClF3NO3/c1-3-4-11-27(2)12-16-17(28)10-9-15-19(29)18(13-5-7-14(23)8-6-13)21(22(24,25)26)30-20(15)16/h5-10,28H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDLJALEPPQOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
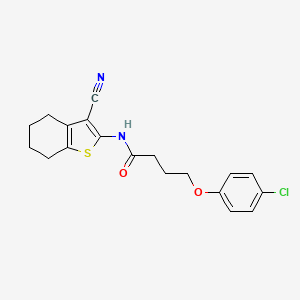
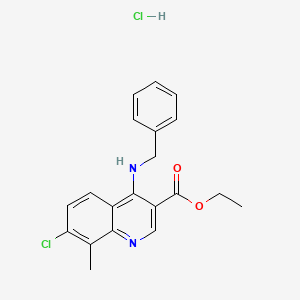
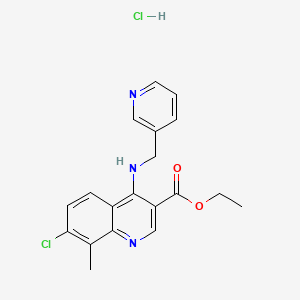


![3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B7742360.png)
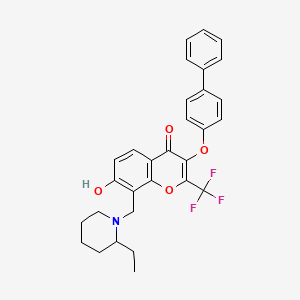
![3-{[1,1'-BIPHENYL]-4-YLOXY}-7-HYDROXY-8-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7742387.png)
![3-{[1,1'-BIPHENYL]-4-YLOXY}-8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7742396.png)
![3-(4-chlorophenyl)-8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7742398.png)
![3-(4-chlorophenyl)-8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7742404.png)
![4-[(dibutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B7742407.png)
